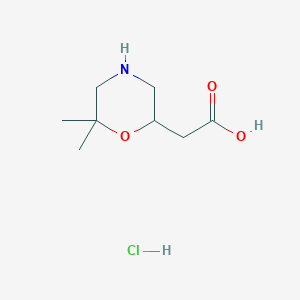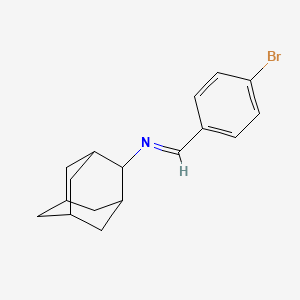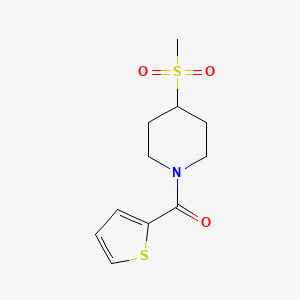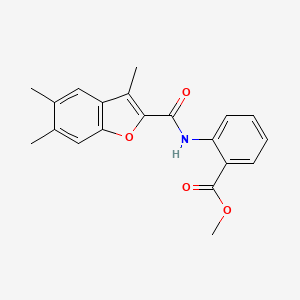
2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride is a chemical compound . Unfortunately, there is limited information available about this compound.
Synthesis Analysis
The synthesis of 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride is not well-documented in the available literature .Molecular Structure Analysis
The molecular structure of 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride is represented by the InChI code:1S/C8H15NO3.ClH/c1-8(2)5-9-4-6(12-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
The specific chemical reactions involving 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride are not fully detailed in the available resources . It is known that the compound has a molecular weight of 209.67 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals. The morpholine ring present in the molecule serves as a scaffold for creating diverse heterocyclic structures that are often found in drugs with antifungal, antibacterial, and anticancer properties .
Development of Anticancer Agents
The unique structure of this compound allows for its use in the development of anticancer agents. Its ability to act as a building block for complex molecules makes it valuable in synthesizing compounds that can interfere with cancer cell growth and proliferation .
Creation of Anti-inflammatory Medications
Researchers utilize this compound to develop anti-inflammatory medications. The morpholine moiety can be modified to enhance the drug’s ability to reduce inflammation in various medical conditions .
Pharmaceutical Research
In pharmaceutical research, this compound is used to create a wide range of pharmacologically active molecules. Its versatility in chemical reactions makes it a valuable asset for developing new medications with improved efficacy and safety profiles .
Material Science
In material science, this compound can be used to modify the properties of materials at a molecular level. Its inclusion in polymers can lead to the development of materials with specific characteristics like increased durability or conductivity .
Chemical Synthesis
It plays a significant role in chemical synthesis, serving as an intermediate in the production of various organic compounds. Its reactivity allows for the creation of complex molecules with precise functional groups .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent or a standard for calibrating instruments. Its well-defined properties make it suitable for use in high-precision analytical procedures .
Educational Purposes
Lastly, it is used for educational purposes in academic research labs to teach advanced organic synthesis techniques. Students can learn about the practical applications of morpholine derivatives and their role in modern chemistry .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6,6-dimethylmorpholin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-4-6(12-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKZLHPOJSELEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CC(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3003383.png)

![N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3003385.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3003388.png)
![6-[4-(6-Methylpyrazin-2-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003391.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)


![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)
![2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3003402.png)